N,N-diphenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-amine

Catalog No.
S13654344
CAS No.
888488-90-2
M.F
C24H17NS3
M. Wt
415.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-diphenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiop...

CAS Number

888488-90-2

Product Name

N,N-diphenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-amine

IUPAC Name

N,N-diphenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-amine

Molecular Formula

C24H17NS3

Molecular Weight

415.6 g/mol

InChI

InChI=1S/C24H17NS3/c1-3-8-18(9-4-1)25(19-10-5-2-6-11-19)24-16-15-23(28-24)22-14-13-21(27-22)20-12-7-17-26-20/h1-17H

InChI Key

GGEIRSXUQLGUFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=CS5

N,N-diphenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-amine is an organic compound characterized by its complex structure, which includes multiple thiophene rings and a diphenylamine moiety. Its molecular formula is C24H17NS3C_{24}H_{17}NS_3, and it has a molecular weight of approximately 415.59 g/mol. The compound features a central thiophene ring substituted at the 5-position with another thiophene that is further substituted with a diphenylamine group, contributing to its unique electronic properties and potential applications in organic electronics and materials science .

Including:

  • Electrophilic Substitution: The electron-rich thiophene rings make this compound susceptible to electrophilic aromatic substitution, allowing for further functionalization.
  • Nucleophilic Reactions: The amine group can participate in nucleophilic attack reactions, which can be utilized in the synthesis of more complex derivatives.
  • Oxidation: Thiophenes can be oxidized to form sulfoxides or sulfones, potentially altering their electronic properties.

The synthesis of N,N-diphenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-amine typically involves multi-step organic synthesis techniques, including:

  • Formation of Thiophene Rings: The initial step may involve the synthesis of thiophene rings through methods such as cyclization reactions involving appropriate precursors.
  • Coupling Reactions: The diphenylamine moiety can be introduced via coupling reactions, such as Suzuki or Stille coupling, utilizing organotin or boronic acid derivatives.
  • Final Functionalization: Further functionalization may be achieved through electrophilic substitution to achieve the desired substitution pattern on the thiophene rings.

N,N-diphenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-amine has potential applications in several fields:

  • Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
  • Dyes and Pigments: The compound's vivid color properties may allow it to be used as a dye or pigment in various applications.
  • Sensors: Its ability to interact with different chemical environments could make it useful in sensor technologies.

Interaction studies involving N,N-diphenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-amine would typically focus on its interactions with biological targets or its behavior in electronic devices:

  • Binding Studies: Investigating how this compound binds to specific proteins or enzymes could provide insights into its potential biological activity.
  • Charge Transport Studies: In electronic applications, understanding how charge carriers move through materials containing this compound is crucial for optimizing device performance.

Several compounds share structural similarities with N,N-diphenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-amine, particularly those containing thiophene and diphenyl groups. Here are some notable examples:

Compound NameStructureUnique Features
4,4'-DiphenylthiadiazoleStructureContains a thiadiazole ring; used in organic electronics
4,4'-Bis(diphenylamino)bithiopheneStructureFeatures bithiophene; known for high hole mobility
5-(4-Diphenylamino)thiopheneStructureSimpler structure; potential dye applications

Uniqueness of N,N-diphenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-amine

The uniqueness of N,N-diphenyl-5-(5-thiophen-2-ylthiophen-2-y)thiophen-2-amines lies in its specific arrangement of multiple thiophene units which enhances its electronic properties significantly compared to simpler thiophene derivatives. This structural complexity offers greater potential for applications in advanced materials and organic electronics.

XLogP3

7.9

Hydrogen Bond Acceptor Count

4

Exact Mass

415.05231307 g/mol

Monoisotopic Mass

415.05231307 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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